molecular formula C28H21Cl2N9O2 B11695077 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B11695077
M. Wt: 586.4 g/mol
InChI Key: NDVZRODPOCBOBD-VKVKMMGJSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]ACETOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzodiazole and pyrazole structures, followed by the introduction of the oxadiazole and hydrazide groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The benzodiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects.

    Industry: Explored for its use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-{1-[(2,4-DICHLOROPHENYL)METHYL]-3-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzodiazole and pyrazole derivatives, which may share some chemical properties but differ in their specific applications and mechanisms of action.

Properties

Molecular Formula

C28H21Cl2N9O2

Molecular Weight

586.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-[1-[(2,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C28H21Cl2N9O2/c29-20-11-10-18(21(30)12-20)14-38-15-19(25(35-38)17-6-2-1-3-7-17)13-32-34-24(40)16-39-23-9-5-4-8-22(23)33-28(39)26-27(31)37-41-36-26/h1-13,15H,14,16H2,(H2,31,37)(H,34,40)/b32-13-

InChI Key

NDVZRODPOCBOBD-VKVKMMGJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)CC6=C(C=C(C=C6)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N)CC6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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